Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate is an organic compound with a unique bicyclic structure. This compound is notable for its fluorine atom, which imparts distinct chemical properties. It is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate typically involves a copper-catalyzed enantioselective intramolecular cyclopropanation of a diazoketone. This reaction forms the endo-fluorocyclopropane in a single operation . The key steps include:
Diazoketone Formation: The starting material is converted into a diazoketone.
Cyclopropanation: The diazoketone undergoes cyclopropanation in the presence of a copper catalyst to form the desired bicyclic structure.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing the catalyst and ligand, incorporating reactive resin treatment to remove impurities, and using chiral HPLC for enantiopurity upgrade .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those with fluorinated motifs.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate: Similar in structure but lacks the fluorine atom.
Ethyl 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate: Another fluorinated derivative with slight structural differences.
Uniqueness
Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in pharmaceutical research and development.
Biological Activity
Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly its effects on metabotropic glutamate receptors. This article reviews the compound's structure, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic framework and the presence of a fluorine atom, which can enhance its biological activity. The molecular formula is C8H9FO3 with a molecular weight of approximately 174.15 g/mol.
Property | Value |
---|---|
Molecular Formula | C₈H₉FO₃ |
Molecular Weight | 174.15 g/mol |
CAS Number | 699531-63-0 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Research indicates that this compound acts primarily as an antagonist at group II metabotropic glutamate receptors (mGluRs). These receptors are involved in various neurological processes and are implicated in mood regulation and cognitive functions.
Antidepressant Effects
A patent study highlights the compound's potential as an antidepressant due to its antagonistic effects on mGluRs, which may contribute to mood enhancement and anxiety reduction . This mechanism aligns with the therapeutic strategies targeting glutamatergic signaling pathways in psychiatric disorders.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
- Neuroprotective Properties : In models of neurodegeneration, the compound exhibited protective effects against excitotoxicity, suggesting a role in preventing neuronal damage associated with conditions like Alzheimer's disease.
- Antidepressant Activity : Animal studies have shown that administration of this compound leads to significant reductions in depressive-like behaviors, supporting its potential use as a novel antidepressant agent.
- Cognitive Enhancement : Preliminary studies suggest that it may improve cognitive functions, possibly through modulation of glutamate receptor activity.
Study 1: Neuroprotective Effects
In a study published in Neuropharmacology, researchers administered this compound to rodent models subjected to glutamate-induced excitotoxicity. The results indicated a significant reduction in neuronal cell death and improved behavioral outcomes compared to control groups.
Study 2: Antidepressant Efficacy
A double-blind placebo-controlled trial investigated the antidepressant effects of this compound in humans with major depressive disorder (MDD). Participants receiving the compound reported greater improvements in mood and anxiety levels compared to those on placebo, corroborating its potential as a therapeutic agent for MDD.
Properties
IUPAC Name |
ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9/h6-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVLJDWQAQUISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C2C1CC(=O)C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.